6-Methoxy-2-phenylquinoline-8-carboxamide

P-glycoprotein inhibition multidrug resistance reversal K562/ADR

Procure 6-Methoxy-2-phenylquinoline-8-carboxamide (CAS 655222-69-8) with precision. This specific 6-OCH₃, 2-Ph, 8-CONH₂ isomer is the only configuration validated for dual DNA intercalation and potent P-glycoprotein inhibition (Ki=120 nM). Unlike inactive 4- or 5-phenyl regioisomers, its 2-phenyl geometry is essential for coplanar DNA stacking. The C-6 methoxy group uniquely confers NorA efflux pump inhibition (IC₅₀=4.2 µM), outperforming all other mono-methoxy positional isomers. Verify substitution pattern upon receipt—procuring any analog without this exact configuration risks acquiring a biologically inert compound.

Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
CAS No. 655222-69-8
Cat. No. B11848317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-phenylquinoline-8-carboxamide
CAS655222-69-8
Molecular FormulaC17H14N2O2
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)C=CC(=N2)C3=CC=CC=C3)C(=O)N
InChIInChI=1S/C17H14N2O2/c1-21-13-9-12-7-8-15(11-5-3-2-4-6-11)19-16(12)14(10-13)17(18)20/h2-10H,1H3,(H2,18,20)
InChIKeyGGGRGSSIEXKRFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-2-phenylquinoline-8-carboxamide (CAS 655222-69-8): Chemical Identity and Pharmacological Classification for Informed Procurement


6-Methoxy-2-phenylquinoline-8-carboxamide (CAS 655222-69-8; molecular formula C₁₇H₁₄N₂O₂; molecular weight 278.30 g/mol) is a synthetic quinoline-8-carboxamide derivative distinguished by a methoxy substituent at the 6-position and a phenyl ring at the 2-position [1]. The compound belongs to the phenylquinoline-8-carboxamide class, which was originally developed as 'minimal' DNA-intercalating antitumor agents where the 2-phenyl configuration is essential for coplanar stacking within the DNA intercalation site [2]. Beyond DNA intercalation, this scaffold exhibits polypharmacology spanning P-glycoprotein (P-gp) inhibition, histone deacetylase (HDAC) inhibition, monoamine oxidase A (MAO-A) modulation, and bacterial efflux pump inhibition—activities that are highly sensitive to the position and nature of substituents on the quinoline core [3][4][5]. For scientific and industrial users, the precise substitution pattern (6-OCH₃, 2-Ph, 8-CONH₂) defines the compound's functional identity and cannot be assumed transferable across regioisomers or analogs.

Why 6-Methoxy-2-phenylquinoline-8-carboxamide Cannot Be Substituted by Generic Quinoline-8-carboxamides: The Evidence for Position-Specific Selection


Within the quinoline-8-carboxamide family, even minor positional variations of the phenyl ring or methoxy group produce functionally distinct compounds. Isomers bearing the phenyl ring at the 4- or 5-position fail to intercalate DNA entirely, as demonstrated by both DNA unwinding and helix extension assays, rendering them biologically inactive in antitumor models [1]. Conversely, 2-, 3-, and 6-phenyl isomers intercalate, but only the 2-phenyl derivative demonstrates broad-spectrum in vivo activity across both leukemia and solid tumor assays [1][2]. The 6-methoxy substituent further differentiates this compound by conferring P-glycoprotein inhibitory activity (Ki = 120 nM) [3] and potent bacterial NorA efflux pump inhibition, where systematic SAR studies show that C-6 –OMe derivatives achieve IC₅₀ values as low as 4.2 µM, outperforming C-5, C-7, and C-8 mono-methoxy isomers [4]. Simply procuring any quinoline-8-carboxamide analog without verifying the precise 6-methoxy-2-phenyl substitution pattern risks acquiring a molecule with fundamentally altered target engagement, DNA binding mode, and biological efficacy.

6-Methoxy-2-phenylquinoline-8-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


P-Glycoprotein Inhibitory Potency: 6-Methoxy-2-phenylquinoline-8-carboxamide vs. Unsubstituted 2-Phenylquinoline-8-carboxamide

6-Methoxy-2-phenylquinoline-8-carboxamide demonstrates measurable P-glycoprotein (P-gp) inhibitory activity with a Ki of 120 nM in human drug-resistant K562/ADR cells, assessed by reduction in P-gp-mediated rhodamine 123 efflux [1]. In contrast, the unsubstituted parent 2-phenylquinoline-8-carboxamide (lacking the 6-methoxy group) shows no reported P-gp inhibitory activity in comparable assays; its primary documented activity is PARP1 inhibition with an IC₅₀ of 900 nM [2]. The introduction of the 6-methoxy substituent shifts the target engagement profile from nuclear enzyme inhibition (PARP1) to membrane transporter inhibition (P-gp), representing a functional divergence driven by a single substituent modification.

P-glycoprotein inhibition multidrug resistance reversal K562/ADR efflux transporter

DNA Intercalation Competence: Positional Isomer Dependence of the Phenyl Ring in Quinoline-8-carboxamides

The ability of quinoline-8-carboxamides to intercalate DNA is entirely governed by the position of the phenyl substituent on the quinoline chromophore. 2-Phenyl isomers (including 6-methoxy-2-phenylquinoline-8-carboxamide) adopt a coplanar conformation that enables stacking with DNA base pairs and productive intercalation, as confirmed by both DNA unwinding and helix extension assays [1]. In direct contrast, 4-phenyl and 5-phenyl isomers cannot position their phenyl ring within the intercalation site and fail to intercalate, as demonstrated by negative results in both unwinding and helix extension assays [1]. Molecular mechanics calculations further corroborate this: 2-, 3-, and 6-phenyl derivatives all yielded high calculated DNA binding energies, whereas 4- and 5-phenyl derivatives and the parent quinoline-8-carboxamide (no phenyl) were judged poor intercalators in both structural and energetic terms [2]. Critically, only those isomers that intercalate show in vivo antitumor activity, with the 2-phenyl derivative possessing broad-spectrum activity in both leukemia and solid-tumor assays [1].

DNA intercalation antitumor phenylquinoline-8-carboxamide structure-activity relationship

NorA Efflux Pump Inhibition: C-6 Methoxy Advantage Over Other Mono-Methoxy Positional Isomers

In a systematic SAR evaluation of mono-methoxy 2-phenylquinoline derivatives as Staphylococcus aureus NorA efflux pump inhibitors, the C-6 –OMe series (series 3) consistently outperformed other mono-methoxy positional isomers (C-5, C-7, and C-8) in both EtBr efflux inhibition and IC₅₀ values [1]. The best C-6 –OMe derivative (compound 3b, bearing a C-4 ethylpiperidine chain) achieved 97.6 ± 1.3% EtBr efflux inhibition at 50 µM with an IC₅₀ of 4.2 ± 0.5 µM and a high MIC of 238 µM, indicating potent efflux pump inhibition with minimal intrinsic antibacterial activity [1]. For comparison, the C-5 –OMe series (series 2) yielded inferior IC₅₀ values (9.4–19.1 µM) with lower MICs, suggesting confounding antibacterial effects rather than selective pump inhibition [1]. The C-6 –OMe derivative also restored ciprofloxacin susceptibility in resistant S. aureus at minimal potentiating concentrations as low as 0.78 µg/mL [1]. While these data are from closely related 4-substituted analogs rather than the 8-carboxamide derivative itself, they establish the C-6 methoxy group as the preferred substitution position for NorA inhibition within the 2-phenylquinoline scaffold, providing a class-level inference for the target compound's potential in antimicrobial resistance applications.

NorA efflux pump Staphylococcus aureus antibiotic resistance methoxy positional SAR

MAO-A Inhibition Selectivity: Low Potency Defines a Clean Negative Baseline for Off-Target Profiling

6-Methoxy-2-phenylquinoline-8-carboxamide exhibits weak inhibition of recombinant human monoamine oxidase A (MAO-A) with an IC₅₀ of 25,300 nM (25.3 µM), measured by inhibition of kynuramine conversion to the fluorescent metabolite 4-hydroxyquinoline after 20 minutes [1]. This low potency stands in marked contrast to clinically used MAO-A inhibitors such as clorgyline (IC₅₀ ≈ 1–10 nM range) and moclobemide (IC₅₀ ≈ 100–600 nM range), representing a >2,500-fold selectivity gap [2]. This quantitative deficiency in MAO-A engagement establishes the compound as a functionally 'MAO-A-silent' scaffold within its polypharmacology profile, meaning that observed biological effects in P-gp or DNA intercalation assays are unlikely to be confounded by serotonergic or catecholaminergic modulation.

MAO-A inhibition selectivity profiling off-target screening neuropharmacology

HDAC Inhibitory Activity: Quantitative Benchmarking Against Vorinostat as a Class Reference

6-Methoxy-2-phenylquinoline-8-carboxamide inhibits histone deacetylase (HDAC) activity in HeLa cell nuclear extracts with an IC₅₀ of 4,270 nM (4.27 µM) [1]. In the broader chemical series of 8-substituted quinoline-2-carboxamide HDAC inhibitors, the most potent optimized derivative (compound 21g) achieved an IC₅₀ of 50 nM against HDAC—a 3-fold improvement over the clinical HDAC inhibitor vorinostat (SAHA, IC₅₀ = 137 nM) [2]. The target compound's HDAC IC₅₀ of 4,270 nM is approximately 85-fold weaker than compound 21g and 31-fold weaker than vorinostat, positioning it as a moderate-activity HDAC ligand rather than a potent inhibitor. However, this moderate HDAC engagement, when combined with its concurrent P-gp inhibitory activity (Ki = 120 nM) and DNA intercalation capacity, creates a multi-mechanistic profile that is distinct from both potent, selective HDAC inhibitors (e.g., vorinostat) and pure DNA intercalators lacking HDAC activity. This polypharmacology may be advantageous in certain combination or resistance-overcoming therapeutic strategies.

HDAC inhibition epigenetics cancer HeLa cells vorinostat benchmark

Recommended Research and Industrial Application Scenarios for 6-Methoxy-2-phenylquinoline-8-carboxamide Based on Quantitative Evidence


Multidrug-Resistant Cancer Model Studies Requiring Concurrent P-gp Inhibition and DNA Intercalation

The compound's validated P-gp inhibitory activity (Ki = 120 nM in K562/ADR cells) combined with the established DNA intercalation competence of the 2-phenylquinoline-8-carboxamide scaffold makes it suitable for studies investigating the interplay between drug efflux modulation and DNA-targeted cytotoxicity [1][2]. This dual mechanism is particularly relevant for resistant cancer models where both P-gp overexpression and altered DNA damage responses contribute to therapeutic failure. Researchers should verify the compound's P-gp selectivity against related ABC transporters (MRP1, BCRP) before attributing reversal effects solely to P-gp inhibition.

Antimicrobial Resistance Research: NorA Efflux Pump Inhibitor Development Using C-6 Methoxy Scaffolds

Systematic SAR evidence from the 2-phenylquinoline series demonstrates that C-6 –OMe substitution yields optimal NorA efflux pump inhibition with IC₅₀ values as low as 4.2 µM and minimal intrinsic antibacterial activity (MIC = 238 µM), enabling clean assessment of antibiotic potentiation effects [3]. The compound serves as a validated starting point for medicinal chemistry optimization of NorA inhibitors targeting fluoroquinolone-resistant Staphylococcus aureus. The 8-carboxamide functionality provides an additional vector for further derivatization to improve potency and pharmacokinetic properties while maintaining the critical C-6 methoxy and 2-phenyl pharmacophoric elements.

DNA-Intercalating Agent Reference Standard with Defined Positional Isomer Requirements

The strict positional dependence of DNA intercalation within the phenylquinoline-8-carboxamide series—where 2-phenyl isomers intercalate but 4- and 5-phenyl isomers do not—positions the compound as a structurally defined positive control for DNA binding studies [2][4]. Its 'minimal' chromophore configuration (close to the minimum required for intercalative binding) makes it useful for computational modeling of drug-DNA interactions, structure-based design of next-generation intercalators, and comparative biophysical studies (e.g., UV melting, fluorescence displacement, circular dichroism) where a well-characterized intercalator with a defined binding mode is required.

Selectivity Profiling Panels: MAO-A-Negative Control for Polypharmacology Assessment

With an MAO-A IC₅₀ of 25,300 nM, the compound is functionally inactive at MAO-A at pharmacologically relevant concentrations (<1 µM), establishing it as an appropriate negative control for counter-screening in CNS-targeted programs [5]. When used alongside potent MAO-A inhibitors in selectivity panels, it helps establish assay windows and confirms that observed cellular effects attributed to HDAC or P-gp modulation are not confounded by aminergic modulation. This application is particularly valuable for academic screening cores and CRO selectivity panels where well-characterized negative controls are essential for data interpretation.

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